N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Description
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide is a synthetic organic compound featuring a piperidin-4-yl core substituted with a 2,6-diethylphenylamino-acetyl group and a 3-fluorobenzamide moiety. This structure combines aromatic, amide, and heterocyclic components, which are common in pharmacologically active molecules targeting receptors or enzymes.
Synthesis of this compound likely involves multi-step reactions, including amide bond formation and piperidine functionalization. Characterization methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS are standard for confirming structure and purity .
Properties
IUPAC Name |
N-[1-[2-(2,6-diethylanilino)-2-oxoethyl]piperidin-4-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-3-17-7-5-8-18(4-2)23(17)27-22(29)16-28-13-11-21(12-14-28)26-24(30)19-9-6-10-20(25)15-19/h5-10,15,21H,3-4,11-14,16H2,1-2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHRJSWCUWEWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCC(CC2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is also not clearly defined in the available literature. It’s likely that the compound interacts with its targets through a series of biochemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, potentially affecting processes such as signal transduction, enzyme activity, or gene expression.
Pharmacokinetics
Factors such as the compound’s chemical structure, solubility, and stability likely influence its pharmacokinetic properties, impacting its bioavailability and therapeutic potential.
Result of Action
Based on its potential interactions with specific targets and involvement in biochemical pathways, the compound could have various effects at the molecular and cellular levels, potentially influencing cellular processes and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment within the body, including the presence of specific cells, tissues, or organs.
Biological Activity
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name: this compound
Molecular Weight: 415.52 g/mol
Synthesis
The synthesis of this compound typically involves multiple synthetic steps. The starting materials include 2,6-diethylaniline and various reagents that facilitate the formation of the piperidine core and subsequent functionalization. The synthetic routes are crucial for optimizing yield and purity for biological testing.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. A notable study demonstrated that derivatives of piperidine can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation .
Antidiabetic Effects
Research has also explored the potential antidiabetic effects of this compound. In vitro assays showed that it could inhibit α-glucosidase activity, which is critical in managing blood glucose levels. The compound's IC50 values were comparable to established antidiabetic agents, indicating its potential as a therapeutic candidate .
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes such as glucose metabolism and apoptosis.
- Receptor Binding: It is hypothesized that the compound binds to specific receptors that regulate cell growth and differentiation.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their anticancer properties. The lead compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM .
Study 2: Antidiabetic Activity
Another investigation published in MDPI Molecules assessed the antidiabetic potential of similar compounds. The study reported that the piperidine derivative exhibited an IC50 value of 8.9 µM against α-glucosidase, indicating strong inhibitory activity .
Comparison with Similar Compounds
Key Observations :
- The target compound replaces the chloroacetamide backbone of alachlor/pretilachlor with a piperidine-fluorobenzamide system, likely altering target specificity (e.g., receptor vs. enzyme inhibition).
Fluorobenzamide-Containing Analogues
Fluorinated benzamides are prevalent in kinase inhibitors and GPCR modulators. Notable examples:
Key Observations :
- The 3-fluorobenzamide group in the target compound may confer similar metabolic stability to other fluorinated analogues, as fluorine reduces oxidative degradation .
Piperidine-Based Analogues
Piperidine derivatives are common in CNS-targeting drugs. Examples include:
Key Observations :
- The target compound’s piperidine-4-yl group is directly linked to a benzamide, unlike JNJ5207787’s acrylamide or Compound 1202056-79-8’s quinazoline systems. This may limit its utility in kinase inhibition but favor GPCR modulation .
- The absence of charged groups (e.g., sulfonamides) in the target compound could improve blood-brain barrier penetration compared to sulfonamide-containing analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
